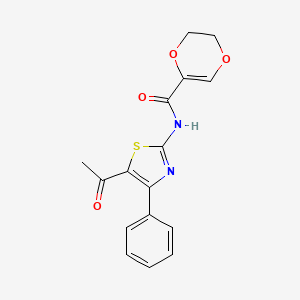
N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C16H14N2O4S and its molecular weight is 330.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features:
- Thiazole Ring : Known for its role in various biological activities including anticancer and antimicrobial effects.
- Dioxine Moiety : Contributes to chemical stability and may enhance interactions with biological targets.
- Acetyl Group : Potentially increases lipophilicity and bioavailability.
These structural elements suggest that the compound could exhibit a range of biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Properties
Preliminary studies indicate that compounds similar to this compound possess significant anticancer properties. Thiazole derivatives have shown efficacy against various cancer cell lines. For instance:
- Activity Against Cancer Cell Lines : Studies report IC50 values indicating cytotoxicity in the low micromolar range for thiazole-based compounds, suggesting potential effectiveness in cancer treatment .
Antimicrobial Effects
The thiazole ring is often associated with antimicrobial properties. Similar compounds have demonstrated efficacy against a range of pathogens:
- Bactericidal Activity : Compounds with thiazole structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its therapeutic potential. Potential mechanisms include:
- Interaction with Proteins and Nucleic Acids : The compound may bind to specific enzymes or receptors, modulating their activity.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptotic pathways in cancer cells through mitochondrial disruption .
Case Studies and Experimental Data
A summary of relevant studies highlights the biological activity of similar thiazole derivatives:
These findings underscore the potential of thiazole-containing compounds in therapeutic applications.
Análisis De Reacciones Químicas
Key Reaction Pathways
-
Formation of the 5,6-Dihydro-1,4-dioxine Ring
-
Carboxamide Formation
-
Thiazole Acetylation
Reaction Optimization and Conditions
The table below summarizes critical reaction parameters for synthetic steps derived from analogous compounds:
Functionalization and Stability
-
Electrophilic Substitution : The 1,4-dioxine ring’s electron-rich nature allows bromination or nitration at position 6, as seen in benzodioxane derivatives ( ).
-
Hydrolytic Stability : The carboxamide bond is stable under physiological conditions (pH 7.4, 37°C) but hydrolyzes under strong acidic/basic conditions ( ).
Catalytic and Enzymatic Interactions
-
PARP1 Inhibition : Analogous 1,4-dioxine carboxamides exhibit competitive inhibition of PARP1 via hydrogen bonding with residues (e.g., Lys550, Gln546) ( ).
-
Enzyme Kinetics : Derivatives like 5d (IC50 = 1.469 µM) show competitive inhibition of alkaline phosphatase, suggesting similar behavior for the target compound ( ).
Computational and Docking Studies
-
Binding Affinity : Molecular docking predicts strong interactions (ΔG ≈ −6.4 to −7.5 kcal/mol) between the 1,4-dioxine core and target proteins (PDB: 5ztj, 1EW2) ( ).
-
SAR Insights : Substituents on the thiazole ring (e.g., acetyl groups) enhance binding via hydrophobic interactions with residues like Tyr557 ( ).
Propiedades
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-10(19)14-13(11-5-3-2-4-6-11)17-16(23-14)18-15(20)12-9-21-7-8-22-12/h2-6,9H,7-8H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHHXKIOYHMBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=COCCO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














